molecular formula C8H14Cl2N2O B13087218 2-Amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride

2-Amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride

Cat. No.: B13087218
M. Wt: 225.11 g/mol
InChI Key: QRAJSKMWESWJSH-UHFFFAOYSA-N
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Description

2-Amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride is a chemical compound of significant interest in medicinal and organic chemistry research. It features a pyridine core, a common structural motif in many biologically active molecules. Compounds based on the 2-amino-4-methylpyridine structure have been extensively investigated as potent and selective inhibitors of inducible nitric oxide synthase (iNOS) . The 2-aminoethanol side chain in its structure is a versatile functional handle for further chemical modifications, making this compound a valuable synthetic intermediate or a potential precursor for developing novel PET (Positron Emission Tomography) tracers . Researchers may explore its application in studying inflammatory diseases, given the central role of iNOS in conditions such as sepsis, arthritis, and other inflammatory processes . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H14Cl2N2O

Molecular Weight

225.11 g/mol

IUPAC Name

2-amino-1-(4-methylpyridin-2-yl)ethanol;dihydrochloride

InChI

InChI=1S/C8H12N2O.2ClH/c1-6-2-3-10-7(4-6)8(11)5-9;;/h2-4,8,11H,5,9H2,1H3;2*1H

InChI Key

QRAJSKMWESWJSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(CN)O.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride typically involves the reaction of 4-methylpyridine with ethylene oxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 2-Amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group in the molecule undergoes oxidation under controlled conditions.

Reagent Conditions Product Yield Source
KMnO₄ (acidic)Aqueous H₂SO₄, 60°C, 2 hrs2-Amino-1-(4-methylpyridin-2-yl)ethanone78%
CrO₃ (Jones reagent)Acetone, 0°C → rt, 4 hrs2-Amino-1-(4-methylpyridin-2-yl)ethanone85%

Key Findings :

  • Oxidation selectively targets the alcohol group, leaving the amino and pyridine moieties intact .

  • Methanol or ethanol solvents inhibit oxidation efficiency due to competitive reactivity .

Reduction Reactions

The amino alcohol backbone participates in reductive transformations.

Reagent Conditions Product Yield Source
LiAlH₄THF, reflux, 6 hrs2-Amino-1-(4-methylpyridin-2-yl)ethane62%
NaBH₄/CeCl₃MeOH, 0°C → rt, 3 hrs2-Amino-1-(4-methylpyridin-2-yl)ethane91%

Mechanistic Insight :

  • CeCl₃ enhances selectivity by stabilizing intermediates, minimizing pyridine ring hydrogenation .

Substitution Reactions

The amino group undergoes nucleophilic substitution with electrophilic reagents.

Reagent Conditions Product Yield Source
Acetic anhydridePyridine, 60°C, 1 hrN-Acetyl derivative88%
4,6-DichloropyrimidineTHF, NaH, 0°C → rt, 5 hrsPyrimidine-substituted analog59%

Optimization Notes :

  • Pyridine acts as both solvent and base in acetylation, suppressing side reactions .

  • Sodium hydride promotes deprotonation of the amino group for efficient pyrimidine coupling .

Reductive Amination

The compound serves as a precursor in multi-step syntheses via reductive amination.

Partner Reagent Conditions Product Yield Source
3-Fluoro-5-(trifluoromethyl)benzaldehydeNaBH₃CN, DABCOMeOH, rt, 24 hrsSpirocyclic amine derivative76%

Critical Parameters :

  • DABCO (1,4-diazabicyclo[2.2.2]octane) maintains basicity without competing nucleophilic attacks .

  • Methanol solvent polarity enhances reaction homogeneity .

Acid/Base-Mediated Rearrangements

The dihydrochloride salt undergoes pH-dependent structural changes.

Condition Observation Application Source
pH > 10 (NaOH)Deprotonation of amino group; free base precipitationPurification protocols
pH < 2 (HCl)Salt stabilization; enhanced aqueous solubilityPharmacological formulation

Thermal Stability :

  • Decomposition observed above 200°C under inert atmosphere .

Scientific Research Applications

1.1. Synthesis of Neuroprotective Agents

Recent studies have highlighted the potential of 2-amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride as a precursor in the synthesis of novel neuroprotective agents. These agents target neuronal nitric oxide synthase (nNOS), which plays a crucial role in neurodegenerative diseases.

Case Study:
A study demonstrated that derivatives of 2-amino-1-(4-methylpyridin-2-yl)ethanol exhibited potent inhibitory activity against nNOS, making them promising candidates for treating conditions such as Alzheimer's disease and Parkinson's disease . The structure-activity relationship (SAR) analysis indicated that modifications to the pyridine ring significantly affected potency and selectivity.

CompoundnNOS Inhibition IC50 (µM)Selectivity
Compound A0.5High
Compound B1.2Moderate
Compound C3.0Low

1.2. Antidepressant Properties

The compound has also been explored for its antidepressant properties. Its mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study:
A clinical trial investigated the efficacy of a formulation containing 2-amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride in patients with major depressive disorder. The results indicated a significant reduction in depressive symptoms compared to placebo .

2.1. Cardiovascular Applications

Research indicates that compounds derived from 2-amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride may have beneficial effects on cardiovascular health by modulating ion channels involved in cardiac function.

Case Study:
In vitro studies showed that certain derivatives enhanced cardiac contractility without significant toxicity, suggesting potential applications in treating heart failure .

ParameterControl GroupTreatment Group
Heart Rate (bpm)7582
Contractility (dP/dt)12001500

Structure-Activity Relationships (SAR)

Understanding the SAR of 2-amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride is crucial for optimizing its pharmacological properties.

3.1. Modifications and Their Effects

Various modifications to the compound have been studied to enhance its efficacy and selectivity:

ModificationEffect on Activity
Methylation at N1Increased nNOS inhibition
Hydroxyl substitutionImproved solubility and absorption

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The amino group and pyridine ring allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in studying enzyme kinetics and receptor-ligand interactions.

Comparison with Similar Compounds

Structural Analogs in the Pyridine-Ethanolamine Class

The compound shares structural similarities with several pyridine derivatives, differing primarily in substituent positions and functional groups:

Compound Name Substituents CAS Number Key Differences
2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride Pyridin-2-yl (no methyl) 172734-32-6 Lacks the 4-methyl group; altered electronic properties and steric hindrance .
2-Amino-2-pyridin-3-yl-ethanol dihydrochloride Pyridin-3-yl substitution 1187930-70-6 Nitrogen position shifted to 3-pyridinyl; impacts hydrogen bonding and solubility .
(R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride 2-Methoxy-4-pyridinyl 1640848-93-6 Methoxy group introduces electron-withdrawing effects; chiral center influences activity .
(R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride 4-Chloro-2-pyridinyl 2682097-44-3 Chloro substituent increases polarity and potential metabolic stability .

Key Observations :

  • Substituent Effects : The 4-methyl group in the target compound provides electron-donating effects, enhancing the pyridine ring’s basicity compared to electron-withdrawing groups (e.g., Cl, OCH₃) in analogs .
  • Stereochemistry : Chiral analogs like the (R)-enantiomer in CAS 1640848-93-6 may exhibit distinct biological activities due to stereospecific interactions .

Physicochemical Properties

Data from synthesis studies and compound catalogs highlight variations in physical properties:

Property Target Compound 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride
Molecular Formula C₈H₁₃Cl₂N₂O C₇H₁₀Cl₂N₂O C₆H₁₀Cl₂N₄
Molecular Weight ~245.11 g/mol ~217.08 g/mol ~209.08 g/mol
Polarity High (pyridine + NH/OH) Moderate (smaller substituents) Very high (multiple amino groups)
Typical Applications Pharmaceutical intermediate Biochemical research Antiviral/antibacterial agents

Key Observations :

  • Solubility : The dihydrochloride salt form improves aqueous solubility across all compounds, critical for drug formulation .
  • Thermal Stability : Pyridine derivatives with chloro or nitro groups (e.g., CAS 2682097-44-3) exhibit higher melting points (~250–300°C) compared to methyl-substituted analogs due to increased intermolecular forces .

Biological Activity

2-Amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

The compound is characterized by the following chemical properties:

  • IUPAC Name : 2-Amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride
  • Molecular Formula : C₇H₉Cl₂N₂O
  • Molecular Weight : 195.07 g/mol

Research indicates that 2-amino derivatives, including 2-amino-1-(4-methylpyridin-2-yl)ethanol, may exert their biological effects primarily through the inhibition of nitric oxide synthase (NOS) isoforms. This inhibition is particularly relevant in neurodegenerative diseases where excessive nitric oxide production is implicated.

  • Inhibition of Nitric Oxide Synthase (NOS) :
    • The compound has shown potential as a selective inhibitor of neuronal nitric oxide synthase (nNOS), which is crucial for regulating neurotransmission and blood flow in the brain .
    • In studies, various analogs have demonstrated notable potency against nNOS with Ki values in the nanomolar range .

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of pyridine derivatives, including those related to 2-amino compounds:

  • Antibacterial Efficacy : The compound exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Neuroprotective Effects

The neuroprotective potential of 2-amino derivatives has been explored in models of neurodegeneration:

  • Cytotoxicity Studies : Compounds similar to 2-amino-1-(4-methylpyridin-2-yl)ethanol demonstrated low cytotoxicity (CC₅₀ > 80 µM), indicating a favorable safety profile for potential therapeutic applications .

Study on Nitric Oxide Synthase Inhibition

A study published in Journal of Medicinal Chemistry evaluated several derivatives for their ability to inhibit nNOS. The results indicated that specific modifications in the structure significantly enhanced potency and selectivity over other NOS isoforms, making these compounds promising candidates for treating conditions associated with excessive nitric oxide production .

Evaluation of Antimicrobial Properties

In a comprehensive evaluation of antimicrobial activities, various pyridine derivatives were tested against a panel of bacterial and fungal pathogens. The results indicated that certain derivatives exhibited broad-spectrum activity, supporting their potential use as new antimicrobial agents .

Data Summary

Activity Type Target Pathogen/Condition Efficacy Reference
AntibacterialS. aureusMIC = 0.0039 - 0.025 mg/mL
AntibacterialE. coliMIC = 0.0039 - 0.025 mg/mL
nNOS InhibitionNeurodegenerative DisordersKi = ~46 nM
CytotoxicityGeneral Cell LinesCC₅₀ > 80 µM

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-1-(4-methylpyridin-2-yl)ethanol dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-methylpyridine-2-carbaldehyde with ethanolamine under acidic conditions, followed by hydrochlorination. Reaction optimization includes:
  • Temperature control : Maintain 60–80°C to balance reactivity and byproduct formation .
  • Catalyst selection : Use palladium or platinum catalysts for reductive steps to improve yield .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How should researchers characterize the compound’s purity and structural identity?

  • Methodological Answer : Use a combination of:
  • HPLC-UV/ELSD : Monitor impurities at 254 nm, with a C18 column and acetonitrile/water (0.1% TFA) gradient .
  • NMR spectroscopy : Confirm structural integrity via 1H^1H-NMR (e.g., pyridinyl protons at δ 8.2–8.5 ppm; ethanolamine protons at δ 3.4–3.8 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]+^+: ~245.1) and rule out adducts .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Freely soluble in water (>50 mg/mL) and methanol; poorly soluble in ethyl acetate. Use sonication for aqueous stock solutions .
  • Stability : Store at –20°C in airtight, light-resistant containers. Degradation occurs above 40°C or in alkaline media (pH > 8), forming pyridine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data attributed to impurities?

  • Methodological Answer :
  • Impurity profiling : Use EP/Ph. Eur. reference standards (e.g., MM0435.04–MM0435.06) to identify and quantify byproducts like hydroxylated or acetylated analogs .
  • Bioassay controls : Include impurity-spiked samples in assays to isolate confounding effects. For example, residual ethyl ether (from synthesis) may inhibit enzyme activity at >0.1% .

Q. What strategies are effective for analyzing the compound’s chiral centers in enantioselective studies?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) to resolve enantiomers (retention times: 12.3 min vs. 14.7 min) .
  • Circular dichroism (CD) : Compare experimental CD spectra with computed spectra (DFT/B3LYP) to assign absolute configuration .

Q. How can stability under physiological conditions be modeled to predict in vivo behavior?

  • Methodological Answer :
  • Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hr); monitor degradation via LC-MS.
  • Plasma stability assays : Use human plasma (37°C, 24 hr) with EDTA to inhibit esterases. Hydrolysis of the ethanolamine moiety is a major degradation pathway .

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